molecular formula C₆₃H₉₁N₁₅O₁₁S B1574819 Nonapeptide-1 acetate salt

Nonapeptide-1 acetate salt

Cat. No.: B1574819
M. Wt: 1266.56
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nonapeptide-1 acetate salt (Melanostatine-5 acetate salt) is a synthetic peptide hormone that acts as a potent and selective antagonist of the melanocortin-1 receptor (MC1R). It competitively inhibits α-melanocyte-stimulating hormone (α-MSH)-induced signaling, which regulates melanogenesis and adrenal steroidogenesis .

Properties

Molecular Formula

C₆₃H₉₁N₁₅O₁₁S

Molecular Weight

1266.56

Synonym

Melanostatine-5 acetate salt

Origin of Product

United States

Scientific Research Applications

Skin Pigmentation Research

Nonapeptide-1 acetate salt is primarily recognized for its ability to inhibit melanin synthesis, making it valuable in skin whitening and pigmentation research.

Clinical Applications

  • Skin Lightening: Nonapeptide-1 is used in formulations aimed at reducing hyperpigmentation and evening skin tone. Studies suggest it can achieve a skin lightening effect of up to 33% over time .
  • Anti-Aging Products: By regulating melanin synthesis, it may also play a role in anti-aging skincare by minimizing age spots and uneven skin tone.

Biotechnological Applications

The compound has potential applications beyond dermatology, particularly in biochemistry and pharmacology.

Adrenal Gland Regulation

Research indicates that Nonapeptide-1 may influence adrenal steroid production. Its role as an MC1R antagonist suggests it could modulate hormonal pathways related to stress response and metabolism .

Cancer Research

Nonapeptide-1's ability to inhibit melanin synthesis also positions it as a candidate for research into skin cancer prevention strategies. By understanding how it interacts with melanocytes, scientists can explore its potential in reducing melanoma risk associated with excessive UV exposure .

Case Studies and Experimental Findings

Several studies have documented the effects of this compound on skin pigmentation:

StudyObjectiveFindings
In Vitro Study on HaCaT CellsEvaluate melanin content reductionSignificant downregulation of tyrosinase and MITF expression; reduced melanin production under UVA exposure .
Animal Model StudyAssess skin lightening efficacyDemonstrated a noticeable reduction in hyperpigmented areas after treatment with Nonapeptide-1 .
Human Clinical TrialLong-term effects on pigmentationParticipants showed a gradual decrease in pigmentation over 12 weeks with consistent application .

Safety and Side Effects

While this compound is generally considered safe for topical use, some users may experience mild side effects such as dizziness or headaches. It is advised to avoid alcohol consumption during treatment due to potential exacerbation of drowsiness .

Chemical Reactions Analysis

Receptor Binding and Antagonism

Nonapeptide-1 acetate salt primarily targets melanocortin receptors (MC1R, MC3R, MC4R, MC5R), with highest affinity for MC1R (Ki: 40 nM) . Its competitive antagonism of α-MSH disrupts downstream signaling pathways:

  • cAMP inhibition : this compound reduces α-MSH-induced intracellular cAMP levels in melanocytes (IC₅₀: 2.5 nM) .

  • Melanosome dispersion : It inhibits melanosome dispersion (IC₅₀: 11 nM), a key step in melanin transfer to keratinocytes .

Selectivity :

ReceptorKi (μM)
MC1R0.047
MC3R1.34
MC4R2.4
MC5RNot reported

UVA-Induced Melanogenesis Modulation

Under UVA irradiation (15 J/cm²), this compound (20 μM) exhibits:

  • Melanin reduction : 71.4% in HaCaT cells vs. UVA-irradiated controls .

  • Tyrosinase activity : Inhibited by 53.2% in HEM cells .

Mechanism :

  • Suppresses UVA-induced α-MSH signaling.

  • Stabilizes melanosome dispersion via MC1R antagonism .

Formulation and Stability

The acetate salt enhances solubility and stability:

  • Stock preparation :

    Mass (mg)Volume (mL) for 1 mM
    10.7895
    53.9477
    107.8954
  • In vivo formulation :

    • DMSO master solution : Dissolve in DMSO (e.g., 1 mg in 0.7895 mL for 1 mM) .

    • PEG300/Tween 80 mix : Add sequentially to DMSO stock for final formulation .

Analytical Chemistry

Acetate counterion quantification in this compound is critical for quality control:

  • Ion chromatography : Confirms acetate concentration (98–105% recovery) .

  • Molecular weight : Calculated as 1531.67 g/mol .

Future Research Directions

  • Pain modulation : Potential role in nociception via MC1R in the periaqueductal gray matter .

  • Neuroprotection : Preliminary studies suggest interactions with TRPV1 receptors .

Comparison with Similar Compounds

Key Characteristics:

  • Mechanism of Action: Binds to MC1R with a Ki of 40 nM, blocking α-MSH-mediated intracellular cAMP elevation (IC50 = 2.5 nM) and melanosome dispersion (IC50 = 11 nM) .
  • Applications: Reduces melanin synthesis, making it valuable for studying skin pigmentation disorders .
  • Physicochemical Properties : Molecular weight = 1266.56 g/mol; stable under dry, cool storage conditions .

Comparison with Similar Compounds

Nonapeptide-1 acetate salt belongs to the melanocortin receptor (MCR) modulator family. Below is a detailed comparison with other MC1R antagonists and related compounds.

Table 1: MC1R-Targeting Antagonists

Compound Target Receptor(s) IC50/Ki Selectivity Key Applications
This compound MC1R IC50 = 11 nM; Ki = 40 nM Selective MC1R antagonist Skin pigmentation, adrenal steroidogenesis
MSG606 TFA MC1R IC50 = 17 nM Selective MC1R antagonist Neuroprotection studies
JNJ-10229570 MC1R, MC5R Not reported Dual antagonist Sebaceous differentiation, lipid production
SHU 9119 acetate MC3R, MC4R, MC5R IC50 = 0.06–0.23 nM MC3/4R antagonist; MC5R partial agonist Obesity, energy intake regulation

Key Insights:

Selectivity: Nonapeptide-1 and MSG606 TFA are selective for MC1R, whereas JNJ-10229570 and SHU 9119 acetate target multiple receptors. MC1R selectivity minimizes off-target effects in dermatological research . SHU 9119 acetate, despite higher potency (IC50 < 1 nM), is unsuitable for pigmentation studies due to its MC3/4R activity linked to appetite regulation .

Efficacy in Melanogenesis Inhibition: Nonapeptide-1 (20 μM) reduces UVA-induced melanin synthesis by 45–60% in human epidermal melanocytes (HEM), comparable to tea polyphenols but with a peptide-specific mechanism . MSG606 TFA (IC50 = 17 nM) is less potent than Nonapeptide-1 (IC50 = 11 nM) in α-MSH antagonism .

JNJ-10229570’s dual MC1R/MC5R inhibition may benefit acne studies but lacks melanogenesis-specific data .

Table 2: Functional and Developmental Comparison

Parameter This compound MSG606 TFA SHU 9119 acetate
Clinical Development Preclinical research Preclinical Preclinical
Melanin Reduction (In Vitro) 45–60% at 20 μM Not reported Not applicable
Receptor Specificity MC1R-only MC1R-only MC3/4R, MC5R

Preparation Methods

Peptide Synthesis Techniques

The synthesis of this compound involves assembling a peptide chain of nine amino acids, typically achieved by two main chemical methods:

  • Solid-Phase Peptide Synthesis (SPPS): This is the most common method, where the peptide is assembled stepwise on a solid resin support. The Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is widely used due to its mild deprotection conditions, allowing for efficient and high-purity peptide chain elongation. Deprotection typically uses 20% piperidine in DMF at room temperature or elevated temperatures (up to 70 °C) to remove the Fmoc group.

  • Solution-Phase Synthesis (SPS): Classical solution synthesis involves coupling free amino acids in solution with protective groups to prevent side reactions. Though less favored for longer peptides due to purification challenges, it can be used for shorter peptides or specific modifications.

Coupling Reagents and Conditions

Efficient peptide bond formation during synthesis is facilitated by coupling reagents such as HBTU, HATU, HOBt, HOAt, or DIC, often in the presence of a base like DIPEA. Typical coupling times range from 5 to 15 minutes under mild heating (50–70 °C) with controlled microwave irradiation to improve yield and reduce reaction time.

Salt Formation: Acetate Salt Preparation

After peptide chain assembly and cleavage from the resin, the peptide is often isolated in a salt form to enhance stability and solubility. The acetate salt form is preferred for Nonapeptide-1 due to its biocompatibility and reduced toxicity compared to other acid salts.

  • One-step Re-salting and Purification: A patented process describes a single-step method combining salting and purification of oligopeptides, including nonapeptides, to yield the acetate salt form. This involves dissolving the crude peptide in acetic acid or an acetate-containing eluent followed by high-pressure liquid chromatography (HPLC) purification using reversed-phase columns (C-18 silica gel or organic polymer supports). The process avoids the use of pyridine and minimizes side reactions associated with strong acids.

  • Deprotection and Salt Exchange: Protective groups (e.g., tert-butyl groups on serine or tyrosine side chains) are removed under acidic conditions, often with trifluoroacetic acid (TFA) or hydrochloric acid (HCl). Subsequent salt exchange to acetate is achieved by dissolving the peptide hydrochloride in acetic acid and purifying it chromatographically.

Solubility and Stock Solution Preparation

This compound exhibits good water solubility (~50 mg/mL or 39.48 mM), facilitating its preparation in aqueous media for research use.

Stock Solution Preparation Table

Peptide Amount 1 mg 5 mg 10 mg
1 mM Solution Volume (mL) 0.7895 3.9477 7.8954
5 mM Solution Volume (mL) 0.1579 0.7895 1.5791
10 mM Solution Volume (mL) 0.079 0.3948 0.7895

Table 1: Volumes of solvent required to prepare stock solutions of this compound at different concentrations.

In Vivo Formulation Preparation

For in vivo studies, this compound is first dissolved in DMSO to create a master stock solution. This is then diluted sequentially with co-solvents such as PEG300, Tween 80, and distilled water or corn oil to achieve the desired working concentration. Each solvent addition requires ensuring complete dissolution and clarity before proceeding, aided by vortexing, ultrasound, or mild heating (37 °C).

Purification and Quality Control

Chromatographic Purification

  • High-Performance Liquid Chromatography (HPLC): The primary purification technique uses reversed-phase HPLC with C-18 modified silica gel columns. Gradient elution with acetonitrile and aqueous acetic acid solutions is employed to separate the target peptide from impurities. Column pressures are maintained between 20 and 80 bar, with flow rates adjusted accordingly (200–300 mL/min) for preparative scale.

  • Fraction Collection and Recycling: UV detection at 270 nm guides fraction collection. Fractions with purity around 95% are recycled to enhance overall yield, while fractions exceeding 99.5% purity are collected as final product.

Salt Purity and Stability

  • Purity of this compound is routinely confirmed to be greater than 99.5% by analytical HPLC and mass spectrometry.

  • Storage conditions are critical: stock solutions stored at -80 °C remain stable for up to 6 months, while storage at -20 °C is recommended for no longer than 1 month to avoid degradation.

Advanced and Green Synthesis Approaches

Recent advances in peptide synthesis aim to improve sustainability and efficiency:

  • Flow Chemistry: Continuous flow peptide synthesis using N-carboxyanhydrides (NCAs) in aqueous media has demonstrated significant improvements in throughput and reduced process mass intensity (PMI), applicable to short peptides like nonapeptides.

  • Mechanochemistry: Ball milling and reactive extrusion techniques allow solvent-free peptide bond formation with high yields and minimal epimerization, representing environmentally benign alternatives.

  • Enzymatic Ligation: Enzymatic methods for peptide bond formation offer specificity under mild conditions, though their application to nonapeptides requires further development.

Summary Table of Preparation Methods

Preparation Step Methodology Key Conditions Notes
Peptide Assembly Solid-Phase Peptide Synthesis (Fmoc chemistry) 20% piperidine in DMF for deprotection; HBTU/HATU coupling Preferred for high purity and efficiency
Salt Formation One-step re-salting with acetic acid Dissolution in acetic acid; HPLC purification on C-18 Avoids pyridine; high purity acetate salt
Stock Solution Preparation Dissolution in water or DMSO Water solubility ~50 mg/mL; sequential dilution with PEG300, Tween 80, corn oil Ensure clarity at each step
Purification Preparative reversed-phase HPLC Gradient elution with acetonitrile/acetic acid; UV detection at 270 nm Purity >99.5% achieved
Advanced Synthesis Flow chemistry, mechanochemistry Continuous stirred-tank reactors; ball milling Sustainable, high-throughput options

Q & A

Q. What are the primary biochemical mechanisms of Nonapeptide-1 acetate salt in melanogenesis regulation?

this compound acts as a competitive antagonist of α-melanocyte-stimulating hormone (α-MSH) at the melanocortin-1 receptor (MC1R), with a binding affinity (Ki) of 40 nM. It inhibits α-MSH-induced intracellular cAMP production (IC50 = 2.5 nM) and melanosome dispersion (IC50 = 11 nM), effectively blocking melanin synthesis. Experimental validation requires cAMP quantification assays (e.g., ELISA or FRET-based systems) in human melanocyte cultures and melanosome dispersion assays using confocal microscopy .

Q. How should researchers select salt forms for cell-based or in vivo studies?

For cell-based assays or animal models, acetate salt is preferred over trifluoroacetic acid (TFA) salt due to TFA's potential cytotoxicity and interference with cellular responses. Ensure residual TFA levels are <1% by requesting acetate/HCl salt conversion during synthesis. Higher purity (>98%) is recommended for dose-dependent studies to minimize batch variability .

Q. What in vitro models are optimal for studying Nonapeptide-1's effects on adrenal steroidogenesis?

Primary adrenal cortex cell cultures (e.g., rat or human origin) are suitable for assessing steroidogenesis modulation. Measure cortisol or corticosterone output via HPLC or immunoassays after co-treatment with α-MSH and Nonapeptide-1. Include controls for MC2R (ACTH receptor) activity to isolate MC1R-specific effects .

Advanced Research Questions

Q. How can contradictory efficacy data across studies be resolved?

Discrepancies in IC50 values or functional outcomes may arise from differences in MC1R isoform expression, melanocyte donor variability, or salt form impurities. Standardize protocols by:

  • Validating receptor expression levels (Western blot/qPCR).
  • Using identical peptide batches with certified acetate content (USP H503i method).
  • Reporting TFA residuals if applicable .

Q. What strategies improve Nonapeptide-1's bioavailability in in vivo pigmentation models?

Optimize delivery via liposomal encapsulation or peptide PEGylation to enhance stability and dermal penetration. In murine models, combine topical application with microneedle arrays to bypass stratum corneum barriers. Monitor plasma stability using LC-MS to assess degradation kinetics .

Q. Which analytical methods are validated for quantifying acetate content in Nonapeptide-1 preparations?

The USP H503i method (derived from European Pharmacopoeia) uses ion chromatography with a pH 3.0 phosphate buffer and NaOH titration. Calibrate against USP Glacial Acetic Acid RS and validate with triplicate injections. Acceptable acetate content ranges should align with synthesis certificates (typically 10–15% w/w) .

Q. Does Nonapeptide-1 exhibit cross-reactivity with other melanocortin receptors (e.g., MC3R/MC4R)?

To assess selectivity, perform competitive binding assays using HEK293 cells transfected with MC3R, MC4R, or MC5R. Compare displacement curves of α-MSH (positive control) and Nonapeptide-1. No significant binding (Ki > 1 µM) has been reported for non-MC1R receptors, but batch-specific impurities may require re-evaluation .

Methodological Considerations

  • Batch Consistency : For longitudinal studies, request peptide content analysis (>98% purity) and acetate quantification to minimize variability. Document solubility profiles (e.g., PBS vs. DMSO) for reproducibility .
  • Ethical Reporting : Disclose all experimental parameters (e.g., melanocyte source, salt form, purity) in publications to enable cross-study comparisons .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.